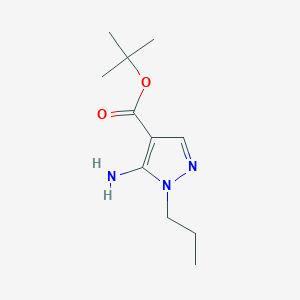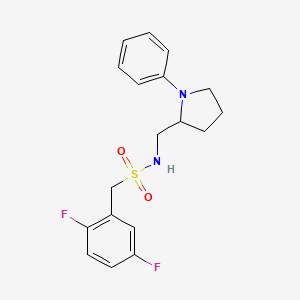
K-Ras ligand-Linker Conjugate 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-Ras ligand-Linker Conjugate 5 is a compound that incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP .
Synthesis Analysis
K-Ras ligand-Linker Conjugate 5 can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), which is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis
The molecular structure of K-Ras ligand-Linker Conjugate 5 is complex, incorporating a ligand for K-Ras recruiting moiety and a PROTAC linker .Chemical Reactions Analysis
The chemical reactions involving K-Ras ligand-Linker Conjugate 5 are primarily related to its role in the synthesis of PROTAC K-Ras Degrader-1 .Wissenschaftliche Forschungsanwendungen
- Application : K-Ras ligand-Linker Conjugate 5 can be used to synthesize PROTAC K-Ras Degrader-1 (HY-129523). This potent PROTAC selectively degrades K-Ras, exhibiting ≥70% degradation efficacy in SW1573 cells .
Targeted Protein Degradation (PROTACs)
Remember, K-Ras ligand-Linker Conjugate 5 is for research purposes only, and we do not sell it for patient use . If you have any further questions or need additional information, feel free to ask! 😊
Wirkmechanismus
Target of Action
The primary target of the K-Ras Ligand-Linker Conjugate 5 is the K-Ras protein . K-Ras is a GTPase, and it plays a crucial role in regulating cell division. Mutations in K-Ras can lead to its constitutive activation, contributing to the uncontrolled cell proliferation seen in many cancers .
Mode of Action
K-Ras Ligand-Linker Conjugate 5 incorporates a ligand for the K-Ras protein and a PROTAC (Proteolysis-Targeting Chimera) linker . This linker recruits E3 ubiquitin ligases, such as VHL, CRBN, MDM2, and IAP . The recruitment of these E3 ligases leads to the ubiquitination and subsequent degradation of the K-Ras protein .
Biochemical Pathways
The action of K-Ras Ligand-Linker Conjugate 5 affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting E3 ligases to the K-Ras protein, the conjugate promotes the ubiquitination of K-Ras. Ubiquitinated K-Ras is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of K-Ras .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of K-Ras Ligand-Linker Conjugate 5 is the degradation of the K-Ras protein . This degradation can lead to a decrease in cell proliferation, particularly in cells where K-Ras is constitutively active due to mutations . In SW1573 cells, the use of K-Ras Ligand-Linker Conjugate 5 led to a degradation efficacy of K-Ras of ≥70% .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJHMWJHKMFQGA-DHWXLLNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
K-Ras ligand-Linker Conjugate 5 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)
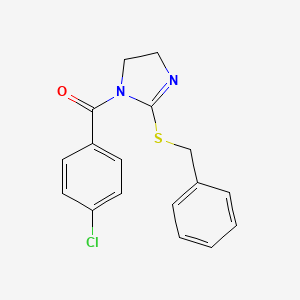
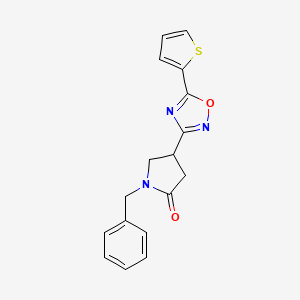
![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
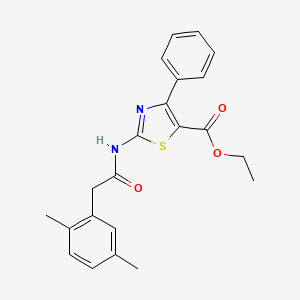
![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
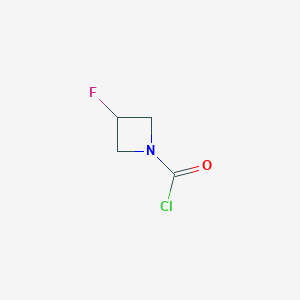
![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)
